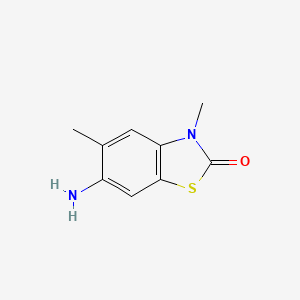

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic compound with a molecular weight of 19426 g/mol It is known for its unique structure, which includes a benzothiazole ring fused with a dihydro-1,3-benzothiazol-2-one moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as acetone, in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

N-Alkylation and Acylation Reactions

The 6-amino group participates in nucleophilic substitution and condensation reactions:

-

Alkylation with α-iodoketones (e.g., iodoacetone) proceeds via endocyclic nitrogen attack, forming quaternary ammonium salts 3a–f (51–74% yields). Subsequent cyclization with iodine generates triiodides 4d–f or fused heterocycles 5a–f .

-

Acylation with chloroacetyl chloride produces acetamide derivatives (e.g., compound 11 ), which serve as intermediates for further functionalization .

| Reaction Type | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| N-Alkylation | α-Iodoketones | Benzothiazolium iodides | 51–74% | Acetone, RT |

| N-Acylation | Chloroacetyl chloride | Acetamide derivatives | Not reported | Ethanol, catalyst-free |

Cyclization and Heterocycle Formation

The benzothiazolone scaffold undergoes intramolecular cyclization under oxidative or acidic conditions:

-

Treatment with elemental iodine induces cyclization of alkylated intermediates (e.g., 3a ) to form condensed triiodides 4d–f or pyrazolo-triazine derivatives 5a–f .

-

Microwave-assisted reactions with indole-3-carbaldehyde and aryl isonitriles yield fused quinazoline derivatives (79–85% yields) via Knoevenagel condensation and Michael addition .

Condensation Reactions

The ketone moiety participates in Knoevenagel condensations:

-

Reaction with aromatic aldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) forms arylidene derivatives (e.g., 55a–n ) in ethanol with piperidine catalysis .

-

Condensation with 1,3-diketones under Sc(OTf)₃ catalysis produces annulated benzothiazole-pyran hybrids (e.g., 38 ) in solvent-free, microwave-assisted conditions .

Oxidation and Sulfur Modifications

The sulfur atom in the thiazolidine ring undergoes oxidation:

-

Hydrogen peroxide/K₂WO₄ oxidizes the thiazole ring to 1,1-dioxides (e.g., 81 ), enhancing electrophilicity for subsequent nucleophilic attacks .

-

Thiocyanate substitution at the 6-position (via NH₄SCN/Br₂) introduces reactive handles for cross-coupling or cycloaddition reactions .

Biological Activity-Driven Functionalization

Derivatives are tailored for pharmacological screening:

-

Antimicrobial agents : 6-Substituted benzothiazoles with halogen or methoxy groups show activity against S. aureus and E. coli .

-

Anticancer agents : Pyrido[2,3-d]pyrimidines 103a–b are synthesized via enaminone intermediates, demonstrating cytotoxicity against breast and colon cancer cell lines .

Key Mechanistic Insights

Applications De Recherche Scientifique

Anticonvulsant Activity

A series of studies have demonstrated the anticonvulsant properties of compounds related to 6-amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one. In particular, derivatives of benzothiazole have shown effectiveness in reducing seizure activity without significant neurotoxicity. For instance, a study evaluated various benzothiazole derivatives for their anticonvulsant effects using models such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. The majority of these compounds exhibited promising activity while maintaining a favorable safety profile .

Anticancer Research

Research has indicated that benzothiazole derivatives can exhibit anticancer properties. For example, compounds similar to this compound have been tested against various cancer cell lines. These studies often focus on the compound's ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study highlighted that certain benzothiazole derivatives possess significant antibacterial and antifungal activities against a range of pathogens. This suggests potential applications in developing new antimicrobial agents .

Photovoltaic Materials

Recent advancements have explored the use of benzothiazole derivatives in organic photovoltaic materials. The unique electronic properties of these compounds can enhance charge transport and stability in solar cells. Studies indicate that incorporating this compound into polymer matrices can improve the efficiency of light absorption and energy conversion .

Polymer Additives

In materials science, this compound serves as an effective additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into thermoplastics has shown improvements in durability and resistance to degradation under heat and UV exposure .

Case Studies

Mécanisme D'action

The mechanism of action of 6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Amino-1,3-dimethyluracil: Another heterocyclic compound with similar structural features.

2-Amino-3,5-dimethylbenzothiazole: Shares the benzothiazole core but differs in functional groups.

Uniqueness

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.

Activité Biologique

6-Amino-3,5-dimethyl-2,3-dihydro-1,3-benzothiazol-2-one (CAS Number: 1379309-51-9) is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈N₂OS

- Molecular Weight : 180.23 g/mol

- Structure : The compound features a benzothiazole core with amino and methyl substituents that are critical for its biological activity.

1. Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzothiazole compounds, including 6-amino derivatives, which showed promising activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.0 mg/mL to 2.0 mg/mL against various pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

2. Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of benzothiazole derivatives. In one study, a related compound was tested in the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, demonstrating significant anticonvulsant effects without neurotoxicity . This suggests that this compound may share similar properties.

3. Anticancer Potential

Benzothiazole derivatives have been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest . Specific studies on related compounds have shown effectiveness against breast cancer and leukemia cell lines.

The biological activities of benzothiazoles are attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many benzothiazoles act as inhibitors of enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Some compounds modulate neurotransmitter receptors, contributing to their anticonvulsant effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several benzothiazole derivatives, it was found that structural modifications significantly influenced activity. The compound exhibited superior activity against Acinetobacter baumannii, a pathogen of high clinical relevance .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related benzothiazole compounds in models of neurodegeneration. These compounds demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates in vitro .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6-amino-3,5-dimethyl-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-3-7-8(4-6(5)10)13-9(12)11(7)2/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQFHEJNXHMIEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.